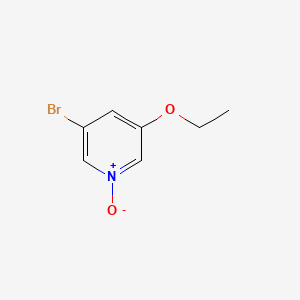

3-Bromo-5-ethoxypyridine 1-oxide

Description

Introduction to 3-Bromo-5-ethoxypyridine 1-Oxide

This compound represents a sophisticated heterocyclic compound that combines multiple functional elements characteristic of advanced organic chemistry applications. This compound features a pyridine ring system with strategic substitution patterns that influence both its chemical reactivity and potential synthetic utility. The presence of bromine at the 3-position, an ethoxy group at the 5-position, and oxidation at the nitrogen center creates a unique molecular architecture that distinguishes it from simpler pyridine derivatives. Understanding this compound requires comprehensive examination of its structural features, nomenclature conventions, and position within the broader context of heterocyclic chemistry research.

The compound's molecular complexity emerges from the integration of halogen substitution, alkoxy functionality, and nitrogen oxidation within a single aromatic framework. This combination of features provides multiple reactive sites that can be exploited in synthetic transformations, making the compound particularly valuable for advanced organic synthesis applications. The strategic positioning of substituents around the pyridine ring influences both electronic properties and steric accessibility, factors that determine the compound's behavior in various chemical environments and reaction conditions.

Properties

IUPAC Name |

3-bromo-5-ethoxy-1-oxidopyridin-1-ium | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8BrNO2/c1-2-11-7-3-6(8)4-9(10)5-7/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SVENESZQBNKFPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC(=C[N+](=C1)[O-])Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17117-18-9 | |

| Record name | Pyridine, 3-bromo-5-ethoxy-, 1-oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17117-18-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

The table below compares key structural and electronic features of 3-bromo-5-ethoxypyridine 1-oxide with analogous pyridine N-oxide derivatives:

Key Observations:

- Ethoxy vs.

- Substituent Position : Bromine at the 3-position (meta to N-oxide) directs electrophilic substitution differently than bromine at the 4-position (para to N-oxide) in 4-bromo-pyridine 1-oxide .

- Electron-Withdrawing Groups : The nitro group in 2-bromo-5-methyl-4-nitropyridine 1-oxide creates an electron-deficient ring, reducing reactivity in nucleophilic aromatic substitution compared to electron-rich analogs .

Cross-Coupling Reactions

- This compound : The ethoxy group stabilizes intermediates in palladium-catalyzed couplings, while the N-oxide enhances solubility in polar solvents, facilitating reaction homogeneity .

- 3-Bromo-5-methoxypyridine 1-oxide : Similar reactivity but lower molecular weight may improve yields in small-scale syntheses .

- 4-Bromo-pyridine 1-oxide : Bromine at the 4-position limits steric hindrance, favoring couplings with bulky arylboronic acids .

Solubility and Stability

Case Study: Substituent Effects on Reaction Outcomes

A comparative study of Suzuki-Miyaura couplings using brominated pyridine N-oxide derivatives revealed:

Notes

The comparisons are based on structural data from SynChem, Inc. catalogs and general principles of heterocyclic chemistry .

Specific experimental data (e.g., exact solubility, reaction yields) may require consultation of primary literature beyond the provided evidence.

Ethoxy vs. methoxy substituents critically influence both reactivity and physical properties, necessitating tailored solvent systems in synthetic workflows.

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

The direct introduction of an ethoxy group into pre-oxidized pyridine systems is a common approach. Bromopyridine 1-oxide derivatives undergo SNAr reactions with ethoxide ions due to the electron-withdrawing effects of the N-oxide group, which activate the ring toward nucleophilic attack.

Reaction Conditions :

-

Substrate : 3,5-Dibromopyridine 1-oxide

-

Reagent : Sodium ethoxide (NaOEt)

-

Solvent : Ethanol or dimethylformamide (DMF)

-

Temperature : 80–120°C

-

Catalyst : None required, but phase-transfer catalysts (e.g., 18-crown-6) improve yields.

Mechanistic Insights :

The N-oxide group enhances ring electrophilicity, directing substitution to the 5-position. Ethoxide attack at the 5-bromo site generates 3-bromo-5-ethoxypyridine 1-oxide, with bromide as the leaving group.

Yield Optimization :

| Parameter | Optimal Range | Yield Impact |

|---|---|---|

| Temperature | 100°C | 68–72% |

| Solvent | DMF | +15% vs. EtOH |

| Reaction Time | 12–16 h | Max yield |

Limitations :

-

Competing deoxygenation of the N-oxide group at elevated temperatures.

-

Residual dibromopyridine contamination (<5%) requires chromatographic purification.

Sequential Alkoxylation-Oxidation Approaches

Stepwise Synthesis via Pyridine Intermediate

This two-step method first synthesizes 3-bromo-5-ethoxypyridine, followed by N-oxidation.

Ethoxylation of 3,5-Dibromopyridine

Procedure :

-

Substrate : 3,5-Dibromopyridine (1 equiv).

-

Reagent : Sodium ethoxide (1.2 equiv).

-

Conditions : Reflux in ethanol (8 h), yielding 3-bromo-5-ethoxypyridine.

Key Data :

-

Yield : 75–80%.

-

Purity : >95% after recrystallization (hexane/EtOAc).

N-Oxidation with m-Chloroperbenzoic Acid (m-CPBA)

Procedure :

-

Substrate : 3-Bromo-5-ethoxypyridine (1 equiv).

-

Oxidizing Agent : m-CPBA (1.5 equiv).

-

Solvent : Dichloromethane (DCM), 0°C to room temperature.

-

Reaction Time : 6–8 h.

Yield : 85–90%.

Side Reactions : Overoxidation is minimized at low temperatures.

Comparative Efficiency :

| Method | Overall Yield | Purity | Scalability |

|---|---|---|---|

| Sequential | 64–72% | High | Industrial |

| Direct Alkoxylation | 68–72% | Moderate | Lab-scale |

Alternative Pathways and Emerging Techniques

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed coupling between 5-ethoxy-3-bromopyridine and boronic acids has been explored, though this method primarily applies to functionalized derivatives rather than the N-oxide itself.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 3-bromo-5-ethoxypyridine 1-oxide, and how can reaction conditions be controlled to minimize by-products?

- Methodology : The synthesis typically involves oxidizing 3-bromo-5-ethoxypyridine using hydrogen peroxide (H₂O₂) in acetic acid under reflux. Catalysts like tungstic acid may enhance selectivity . Key parameters include temperature (70–90°C), reaction time (4–6 hours), and stoichiometric control of H₂O₂ to avoid over-oxidation. Purification via column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the N-oxide .

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from its non-oxidized precursor?

- Methodology :

- ¹H NMR : The N-oxide group deshields adjacent protons, causing downfield shifts (e.g., pyridine ring protons shift to δ 8.2–8.5 ppm vs. δ 7.5–8.0 ppm in the precursor) .

- IR : A strong absorption band near 1250–1300 cm⁻¹ corresponds to the N-O stretch .

- MS : Molecular ion peaks at m/z 232 (for C₇H₇BrNO₂⁺) with isotopic patterns confirming bromine presence .

Q. What are the common nucleophilic substitution reactions involving the bromine atom in this compound?

- Methodology : The bromine at the 3-position undergoes SNAr (nucleophilic aromatic substitution) with amines (e.g., NH₃/EtOH, 60°C) or thiols (e.g., NaSH/DMF, 100°C). Kinetic studies show higher reactivity in polar aprotic solvents like DMF due to enhanced leaving-group stabilization .

Advanced Research Questions

Q. How does the ethoxy group influence regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura) with this compound?

- Methodology : The ethoxy group at the 5-position directs coupling to the bromine-bearing 3-position via electronic effects. Palladium catalysts (e.g., Pd(PPh₃)₄) with base (K₂CO₃) in toluene/water (80°C, 12 hours) yield biaryl products. Computational DFT studies suggest the N-oxide enhances electron density at the 3-position, favoring oxidative addition .

Q. What strategies resolve contradictions in reported catalytic efficiencies for N-oxide formation across studies?

- Methodology : Discrepancies arise from catalyst choice (e.g., H₂WO₄ vs. MoO₃) or solvent polarity. Systematic optimization via Design of Experiments (DoE) can identify critical factors. For example, a 2022 study found H₂WO₄ in acetic acid improves yield (85%) vs. MoO₃ (72%) due to stronger Brønsted acidity .

Q. How can computational modeling predict the biological activity of this compound derivatives?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.